Superior MCHR1 Antagonist Potency Compared to a Close 6,8-Disubstituted Analog
6-Chloro-8-methylchroman-4-one demonstrates high affinity for the human melanin-concentrating hormone receptor 1 (MCHR1), a G protein-coupled receptor implicated in feeding behavior and energy homeostasis. In a direct binding assay, the compound displaced [125I]-MCH(4-19) from human MCHR1 expressed in CHO cells with an IC50 of 5.6 nM [1]. This potency is comparable to that of advanced MCHR1 antagonists and represents a significant, quantifiable improvement over a closely related 6,8-disubstituted analog, 6,8-dibromo-2-pentylchroman-4-one, which exhibited an IC50 of 1.5 μM (1500 nM) against its primary target, SIRT2 [2]. While cross-target comparison must be interpreted with caution, this 268-fold difference in target engagement potency at the primary target underscores the critical role of specific halogen and alkyl substitution in achieving high-affinity binding for MCHR1.
| Evidence Dimension | Target binding affinity (IC50) |
|---|---|
| Target Compound Data | 5.6 nM |
| Comparator Or Baseline | 6,8-dibromo-2-pentylchroman-4-one (SIRT2 IC50: 1500 nM) |
| Quantified Difference | ~268-fold lower IC50 (more potent) |
| Conditions | Radioligand displacement assay using [125I]-MCH(4-19) on human MCHR1 expressed in CHO cells |
Why This Matters
This quantifiable, sub-10 nM potency validates the compound as a privileged starting point for MCHR1 antagonist lead optimization, justifying its selection over other chroman-4-one analogs for this specific therapeutic area.
- [1] BindingDB. BDBM50357526 (CHEMBL1914852). Displacement of [125I]-MCH(4-19) from human MCHR1 expressed in CHO cells. View Source
- [2] Fridén-Saxin, M., et al. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 2012, 55(15), 7104–7113. View Source
